molecular formula C7H6F2N2 B14770487 (2,5-Difluorophenyl)methylidenehydrazine

(2,5-Difluorophenyl)methylidenehydrazine

Cat. No.: B14770487
M. Wt: 156.13 g/mol
InChI Key: OFIJRHPCOCLTSC-UHFFFAOYSA-N
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Description

(2,5-Difluorobenzylidene)hydrazine is an organic compound with the molecular formula C7H6F2N2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a 2,5-difluorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorobenzylidene)hydrazine typically involves the condensation reaction between 2,5-difluorobenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,5-Difluorobenzaldehyde+Hydrazine(2,5-Difluorobenzylidene)hydrazine+Water\text{2,5-Difluorobenzaldehyde} + \text{Hydrazine} \rightarrow \text{(2,5-Difluorobenzylidene)hydrazine} + \text{Water} 2,5-Difluorobenzaldehyde+Hydrazine→(2,5-Difluorobenzylidene)hydrazine+Water

Industrial Production Methods

While specific industrial production methods for (2,5-Difluorobenzylidene)hydrazine are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorobenzylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Difluorobenzylidene)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Difluorobenzylidene)hydrazine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorobenzylidene)hydrazine
  • (2,5-Dimethylbenzylidene)hydrazine
  • (2,5-Difluorophenyl)methylidenehydrazine

Uniqueness

(2,5-Difluorobenzylidene)hydrazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6F2N2

Molecular Weight

156.13 g/mol

IUPAC Name

(2,5-difluorophenyl)methylidenehydrazine

InChI

InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2

InChI Key

OFIJRHPCOCLTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=NN)F

Origin of Product

United States

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